molecular formula C18H19F3N4O3 B15073404 6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

Cat. No.: B15073404
M. Wt: 396.4 g/mol
InChI Key: GKMLFBRLRVQVJO-UHFFFAOYSA-N
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Description

PF-04991532 is a hepatoselective glucokinase activator that has been studied for its potential in treating type 2 diabetes mellitus. This compound works by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. By selectively targeting the liver, PF-04991532 aims to reduce blood glucose levels without causing adverse effects such as hypoglycemia or hepatic steatosis .

Preparation Methods

The synthesis of PF-04991532 involves several steps, starting with the preparation of the key intermediate, (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically includes steps such as amide bond formation, cyclization, and purification . Industrial production methods for PF-04991532 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Mechanism of Action

PF-04991532 exerts its effects by selectively activating glucokinase in the liver. Glucokinase is responsible for converting glucose to glucose-6-phosphate, a key step in glucose metabolism. By enhancing glucokinase activity, PF-04991532 increases glucose uptake and utilization in hepatocytes, leading to reduced blood glucose levels . The compound achieves hepatoselectivity by being a substrate for liver-specific transporters such as OATP1B1, OATP1B3, and OATP2B1 .

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-[[3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)

InChI Key

GKMLFBRLRVQVJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Origin of Product

United States

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